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Abstract
Sevabertinib (BAY 2927088) is a potent, reversible, oral tyrosine kinase inhibitor (TKI) that has

demonstrated significant clinical activity against non-small cell lung cancer (NSCLC) harboring

HER2 (ERBB2) mutations.[1][2][3][4] As a dual EGFR/HER2 inhibitor, understanding the

precise molecular interactions between Sevabertinib and the HER2 kinase domain is

paramount for rational drug design and the development of next-generation therapies. This

technical guide provides a comprehensive overview of the structural biology of Sevabertinib's

binding, leveraging available crystallographic data and biochemical evidence. While a co-

crystal structure of Sevabertinib with HER2 has not been publicly disclosed, the crystal

structure of Sevabertinib in complex with wild-type EGFR (PDB ID: 9QXN) provides a robust

model for inferring the binding mode in the highly homologous HER2 kinase domain.[5] This

guide will detail the inferred binding interactions, present key quantitative data on its inhibitory

activity, outline relevant experimental protocols for structural and biochemical analysis, and

visualize the associated signaling pathways and experimental workflows.

Introduction to Sevabertinib and its Target: HER2
Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a member of the

epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Unlike other

members of this family, HER2 does not have a known natural ligand.[2] Instead, it acts as a

preferred heterodimerization partner for other ligand-bound EGFR family members, leading to
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the activation of downstream signaling pathways that regulate cell proliferation, survival, and

differentiation.[2] Overexpression or activating mutations of HER2 are well-established

oncogenic drivers in a variety of cancers, including breast, gastric, and non-small cell lung

cancer.[1]

Sevabertinib is an orally active, reversible TKI that potently inhibits mutant HER2 and EGFR,

including those with exon 20 insertions, while showing selectivity against wild-type EGFR.[1][6]

Its development addresses a critical need for effective therapies in patients with HER2-mutant

lung cancer who have limited treatment options.[1][2][7]

Structural Biology of Sevabertinib Binding
As of the date of this document, an experimental structure of Sevabertinib in complex with the

HER2 protein is not available in the Protein Data Bank (PDB). However, the crystal structure of

Sevabertinib bound to the wild-type EGFR kinase domain (PDB ID: 9QXN) has been solved at

a resolution of 2.14 Å.[5] Given the high degree of sequence and structural homology between

the ATP-binding pockets of EGFR and HER2, this structure serves as a valuable surrogate for

understanding the binding mechanism of Sevabertinib to HER2.

Inferred Binding Mode of Sevabertinib in the HER2
Kinase Domain
The kinase domains of EGFR and HER2 share a high degree of sequence identity, particularly

in the ATP-binding site. By analogy with the EGFR co-crystal structure, Sevabertinib is

expected to bind to the ATP-binding pocket of HER2 in a reversible, non-covalent manner. The

inhibitor likely adopts a conformation that allows it to form key hydrogen bonds and

hydrophobic interactions with conserved residues in the hinge region and the hydrophobic

pocket of the kinase domain.

Key Inferred Interactions:

Hinge Region: Sevabertinib is predicted to form hydrogen bonds with the backbone of

residues in the hinge region of HER2, mimicking the interaction of the adenine moiety of ATP.

Hydrophobic Pockets: The various moieties of the Sevabertinib molecule are expected to

occupy and interact with hydrophobic pockets within the ATP-binding cleft, contributing to its
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high binding affinity.

Gatekeeper Residue: The nature of the "gatekeeper" residue in HER2, which is a threonine

(Thr798), is crucial for inhibitor specificity. The design of Sevabertinib likely accommodates

this residue to achieve potent inhibition.

Quantitative Analysis of Sevabertinib Activity
Sevabertinib has demonstrated potent inhibitory activity against wild-type HER2 and various

HER2 mutants. The following tables summarize key quantitative data from preclinical and

clinical studies.

Table 1: In Vitro Inhibitory Activity of Sevabertinib
Target IC50 (nM) Assay Conditions Reference

Wild-type HER2 <0.5
Physiological ATP (2

mM)
[1]

HER2

(A775insYVMA)
<0.5

Physiological ATP (2

mM)
[1]

Wild-type EGFR <0.5
Physiological ATP (2

mM)
[1]

EGFR

(D770_N771insSVD)
<0.5

Physiological ATP (2

mM)
[1]

HER4 13.9
Physiological ATP (2

mM)
[1]

Table 2: Clinical Efficacy of Sevabertinib in HER2-Mutant
NSCLC (SOHO-01 Trial)
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Patient Cohort
Objective
Response
Rate (ORR)

Median
Duration of
Response
(DoR)

Median
Progression-
Free Survival
(PFS)

Reference

Previously

Treated, HER2-

Targeted

Therapy-Naïve

(n=81)

64% 9.2 months 8.3 months [4][8]

Previously

Treated with

HER2-Directed

ADCs (n=55)

38% 8.5 months 5.5 months [4][8]

Treatment-Naïve

(n=73)
71% 11.0 months Immature [4][8]

Signaling Pathways and Experimental Workflows
HER2 Signaling Pathway and Inhibition by Sevabertinib
HER2 activation, typically through heterodimerization with other EGFR family members,

initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and

RAS/MEK/MAPK pathways. These pathways are crucial for cell proliferation, survival, and

invasion. Sevabertinib, by blocking the kinase activity of HER2, effectively abrogates these

downstream signals.
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Caption: HER2 signaling pathway and the inhibitory action of Sevabertinib.
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Experimental Workflow: Protein-Ligand Co-
crystallization
The determination of the structure of a protein-ligand complex, such as HER2 with

Sevabertinib, typically follows a multi-step process involving protein expression and

purification, crystallization, and X-ray diffraction data collection and analysis.
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Caption: A generalized workflow for protein-ligand co-crystallization.
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Detailed Experimental Protocols
Protein Expression and Purification of HER2 Kinase
Domain (General Protocol)

Cloning: The human HER2 kinase domain (e.g., residues 676-1033) is cloned into a suitable

expression vector, such as a baculovirus transfer vector, often with an N-terminal or C-

terminal purification tag (e.g., His6-tag).

Expression: The recombinant vector is used to generate baculovirus, which is then used to

infect insect cells (e.g., Spodoptera frugiperda, Sf9) for protein expression.

Lysis and Clarification: Cells are harvested and lysed. The lysate is clarified by centrifugation

to remove cell debris.

Affinity Chromatography: The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-

NTA) affinity column. The column is washed, and the His-tagged HER2 kinase domain is

eluted with an imidazole gradient.

Tag Removal (Optional): If a cleavable tag is used, the tag is removed by incubation with a

specific protease (e.g., TEV protease).

Ion-Exchange Chromatography: A further purification step using an ion-exchange column is

performed to remove the protease and any remaining impurities.

Size-Exclusion Chromatography: The final purification step involves size-exclusion

chromatography to obtain a monodisperse and homogenous protein sample in a suitable

buffer for crystallization. Protein purity and homogeneity are assessed by SDS-PAGE and

dynamic light scattering.

X-ray Crystallography of HER2-Sevabertinib Complex
(General Protocol)

Complex Formation: The purified HER2 kinase domain is incubated with a molar excess of

Sevabertinib (typically 2-5 fold) for a defined period to ensure complex formation.
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Crystallization: The HER2-Sevabertinib complex is subjected to high-throughput

crystallization screening using various commercially available or in-house prepared

crystallization screens. The sitting-drop or hanging-drop vapor diffusion method is commonly

employed.

Crystal Optimization: Initial crystal hits are optimized by varying the concentrations of the

protein, ligand, and crystallizing agents, as well as temperature and pH, to obtain diffraction-

quality crystals.

Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a

solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled

in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

Structure Determination and Refinement: The structure is solved by molecular replacement

using a known kinase domain structure as a search model. The model is then built into the

electron density maps and refined using software such as Phenix or CCP4. The ligand is

modeled into the difference density and the final structure is validated.[9]

Conclusion
The structural biology of Sevabertinib's interaction with HER2, inferred from the homologous

EGFR co-crystal structure, provides a detailed molecular basis for its potent and selective

inhibitory activity. This understanding is crucial for the ongoing development and optimization of

targeted therapies for HER2-driven malignancies. The generation of a direct HER2-

Sevabertinib co-crystal structure remains a key goal to further refine our knowledge of this

important drug-target interaction and to guide future drug discovery efforts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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